Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate is a heterocyclic compound that combines the structural features of both furan and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound in the presence of a base . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Methyl thiophene-2-carboxylate
- Furan-3-carboxamide
Uniqueness
Methyl 3-(furan-3-carboxamido)thiophene-2-carboxylate is unique due to its combined furan and thiophene structure, which imparts distinct chemical and biological properties. This dual-ring system can enhance its reactivity and potential as a therapeutic agent compared to compounds with only one type of ring .
Properties
Molecular Formula |
C11H9NO4S |
---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
methyl 3-(furan-3-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-15-11(14)9-8(3-5-17-9)12-10(13)7-2-4-16-6-7/h2-6H,1H3,(H,12,13) |
InChI Key |
ORKWJTXBLNERGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=COC=C2 |
Origin of Product |
United States |
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